molecular formula C23H18FN5O2S B2489936 1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one CAS No. 941994-38-3

1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one

Cat. No. B2489936
CAS RN: 941994-38-3
M. Wt: 447.49
InChI Key: RYSRCIDAQVTWQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves intricate chemical reactions, aiming to construct the pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one scaffold. For example, the synthesis of dihydropyrazolo[1,5-a]pyrimidin-7-ones involves ring transformation reactions, highlighting the complexity and specificity required in synthesizing such compounds (Kurasawa et al., 1989).

Molecular Structure Analysis

Molecular structure analysis of these compounds reveals significant insights into their chemical behavior and potential applications. The structural characterization often involves various spectroscopic techniques, including IR, (1)H-NMR, and mass spectrometry, to confirm the molecular structure and substitution patterns of synthesized compounds (Selvam et al., 2012).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, reflecting their reactivity and potential for further chemical modifications. For example, the synthesis and reactions of related compounds involve transformations to create fused heterocyclic systems, demonstrating their versatility and potential for generating diverse molecular architectures (Youssef & Omar, 2007).

Scientific Research Applications

Synthesis Techniques and Structural Analysis

Thiazolo[3,2-a]pyrimidine derivatives, including the compound , are synthesized using various starting materials such as 4-fluoroaniline and ethylacetoacetate. The structural analysis of these derivatives is typically achieved through crystallography, revealing supramolecular architecture stabilized by various intermolecular interactions. These interactions include hydrogen bonding and π-π stacking, which significantly influence the compounds' solid-state packing features (Alam et al., 2010), (Prasad & Begum, 2018).

Pharmacological Properties:

  • Anti-Inflammatory and Antinociceptive Activities:

    • Certain thiazolo[3,2-a]pyrimidine derivatives exhibit significant anti-inflammatory and antinociceptive properties. These activities are assessed through methods like the rat paw edema method and thermal stimulus technique, indicating the compounds' potential in treating conditions involving inflammation and pain (Alam et al., 2010), (Tozkoparan et al., 1999).
  • Antimicrobial Activities:

    • Derivatives of thiazolo[3,2-a]pyrimidines have shown significant antimicrobial activities, with some compounds exhibiting potency against a wide range of bacterial and fungal strains. These activities suggest the potential use of these compounds in developing new antimicrobial agents (Khobragade et al., 2010).
  • Anticancer Activities:

    • Studies have reported the synthesis and evaluation of thiazolo[3,2-a]pyrimidine derivatives for their anticancer activities. Some of these derivatives exhibit moderate to high anticancer activity, making them potential candidates for cancer chemotherapy (Galayev et al., 2015), (Abdellatif et al., 2014).
  • Herbicidal and Antifungal Activities:

    • Novel thiazolo[3,2-a]pyrimidine derivatives are being synthesized and evaluated for herbicidal and antifungal activities. Some of these compounds have shown promising results, indicating their potential in agricultural applications as well (Luo et al., 2017).

properties

IUPAC Name

12-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O2S/c24-15-5-7-16(8-6-15)29-21-18(12-25-29)22(31)28-17(13-32-23(28)26-21)11-20(30)27-10-9-14-3-1-2-4-19(14)27/h1-8,12,17H,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSRCIDAQVTWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CC3CSC4=NC5=C(C=NN5C6=CC=C(C=C6)F)C(=O)N34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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